molecular formula C9H14O2Si B14718283 5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde CAS No. 13529-08-3

5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde

Cat. No.: B14718283
CAS No.: 13529-08-3
M. Wt: 182.29 g/mol
InChI Key: SNVOOGLZLHZUCL-UHFFFAOYSA-N
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Description

5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde is an organic compound with the molecular formula C9H14O2Si. It is a derivative of furan, a heterocyclic organic compound, and contains an ethyl(dimethyl)silyl group attached to the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde can be achieved through several methods. One common approach involves the protection of the aldehyde group as a thioacetal, followed by deprotonation using a lithium base and quenching with deuterium oxide (D2O). The protecting group is then removed using a mercury-catalyzed reaction . Another method involves the Vilsmeier reaction using dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The ethyl(dimethyl)silyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can undergo oxidation, reduction, and substitution reactions, which can lead to the formation of different products with distinct biological and chemical properties. The specific mechanism depends on the context in which the compound is used and the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde is unique due to the presence of the ethyl(dimethyl)silyl group, which imparts distinct chemical properties and reactivity compared to other furan derivatives. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

CAS No.

13529-08-3

Molecular Formula

C9H14O2Si

Molecular Weight

182.29 g/mol

IUPAC Name

5-[ethyl(dimethyl)silyl]furan-2-carbaldehyde

InChI

InChI=1S/C9H14O2Si/c1-4-12(2,3)9-6-5-8(7-10)11-9/h5-7H,4H2,1-3H3

InChI Key

SNVOOGLZLHZUCL-UHFFFAOYSA-N

Canonical SMILES

CC[Si](C)(C)C1=CC=C(O1)C=O

Origin of Product

United States

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